![molecular formula C15H21NO2 B2692542 Benzyl azocane-1-carboxylate CAS No. 1853061-35-4](/img/structure/B2692542.png)
Benzyl azocane-1-carboxylate
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Overview
Description
Benzyl azocane-1-carboxylate is a chemical compound with the CAS Number: 1853061-35-4 . It has a molecular weight of 247.34 and its IUPAC name is benzyl azocane-1-carboxylate .
Molecular Structure Analysis
The InChI code for Benzyl azocane-1-carboxylate is 1S/C15H21NO2/c17-15(16-11-7-2-1-3-8-12-16)18-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Benzyl azocane-1-carboxylate is a solid under normal conditions . It should be stored under inert gas as it is air sensitive . The relative density of a similar compound, Benzyl 1-piperazinecarboxylate, is 1.142 g/cm3 at 25 °C .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 1-oxo-indane-2-carboxylate, bearing a structure similar to Benzyl azocane-1-carboxylate, has been utilized to produce benzo[c]azocane-1-one derivatives through bismuth-mediated ring-expansion reactions, showcasing the potential for creating complex cyclic structures from simpler precursors. These compounds exhibit interesting conformational dynamics and have applications in material science and organic synthesis (Behler et al., 2011).
Catalysis and Reaction Mechanisms
- Carboxylic acids, including those related to Benzyl azocane-1-carboxylate, serve as electrophiles in asymmetric reactions, demonstrating the versatility of these compounds in synthetic chemistry. Detailed investigations into the reaction mechanisms have led to significant improvements in product enantioselectivity, underscoring their role in the synthesis of pharmaceutically important molecules (Hayama et al., 2018).
Novel Synthetic Approaches
- Innovations in synthetic methods have enabled the preparation of esters from Benzyl azocane-1-carboxylate derivatives via quaternary phosphonium salts. This approach has expanded the toolkit for synthesizing ester-linked compounds, which are crucial in pharmaceutical development (Mitsunobu & Yamada, 1967).
Bioconjugation and Functionalization
- The study of amide formation mechanisms by carbodiimide in aqueous media has provided insights into the bioconjugation of Benzyl azocane-1-carboxylate derivatives. Understanding these mechanisms is critical for developing bioconjugation strategies for drug delivery and biomolecule labeling (Nakajima & Ikada, 1995).
Safety and Hazards
properties
IUPAC Name |
benzyl azocane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-15(16-11-7-2-1-3-8-12-16)18-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUDWYCXNLQYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl azocane-1-carboxylate |
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